molecular formula C17H39O3W B3337728 Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) CAS No. 78234-36-3

Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI)

Cat. No. B3337728
CAS RN: 78234-36-3
M. Wt: 475.3 g/mol
InChI Key: GPBMZWPUGIBGJW-UHFFFAOYSA-N
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Description

Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI), also known as the Schrock Alkyne Metathesis Catalyst, is a well-defined tungsten-based alkyne metathesis catalyst first prepared by Professor Richard Schrock . It has been used to prepare a variety of products through alkyne metathesis, including natural products that contain large rings .


Molecular Structure Analysis

The molecular formula of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is C17H39O3W . The IUPAC name is 2,2-dimethylpropylidynetungsten;2-methylpropan-2-ol . The SMILES representation is CC©©C#[W].CC©©O.CC©©O.CC©©O .


Chemical Reactions Analysis

Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is used as a catalyst for alkyne metathesis . Alkyne metathesis is a reaction where alkyne bonds are broken and made between triple bonded molecules. This reaction is used to synthesize cyclic alkynes, or ring-shaped molecules with triple bonds .


Physical And Chemical Properties Analysis

Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) has a molecular weight of 475.336 g/mol . It has 3 H-Bond acceptors and 3 H-Bond donors . It has a heavy atom count of 21 . The topological polar surface area is 60.7A^2 .

Safety and Hazards

Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas and kept cool . Contact with air should be avoided .

properties

IUPAC Name

2,2-dimethylpropylidynetungsten;2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.3C4H10O.W/c1-5(2,3)4;3*1-4(2,3)5;/h1-3H3;3*5H,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBMZWPUGIBGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#[W].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H39O3W
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI)

CAS RN

78234-36-3
Record name Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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